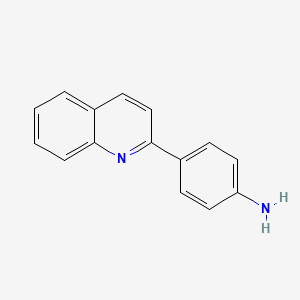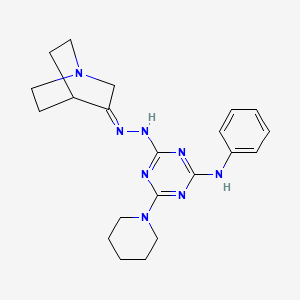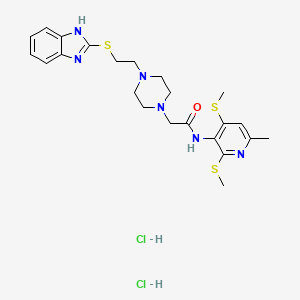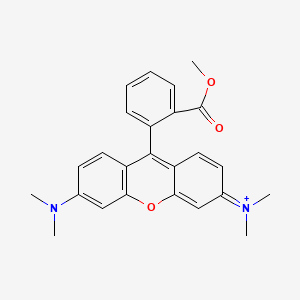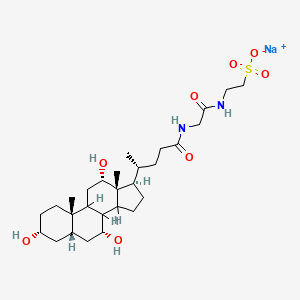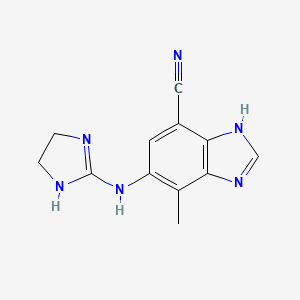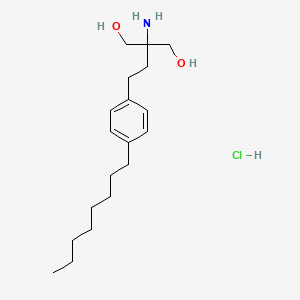
Fingolimod hydrochloride
描述
芬戈莫德盐酸盐是一种免疫调节药物,主要用于治疗多发性硬化症。 它是一种鞘氨醇-1-磷酸受体调节剂,可将淋巴细胞隔离在淋巴结中,防止它们参与自身免疫反应 . 该化合物在降低复发缓解型多发性硬化症复发率方面显示出显著的疗效 .
作用机制
生化分析
Biochemical Properties
Fingolimod hydrochloride interacts with sphingosine 1-phosphate receptors, which are a group of G protein-coupled receptors . This interaction plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by sequestering lymphocytes in lymph nodes, thereby preventing them from contributing to an autoimmune reaction . This action has a significant impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its metabolization by sphingosine kinase to the active metabolite, fingolimod-phosphate . This active metabolite binds to sphingosine 1-phosphate receptors, leading to their internalization and subsequent sequestration of lymphocytes in lymph nodes .
Temporal Effects in Laboratory Settings
This compound shows changes in its effects over time in laboratory settings. For instance, it has been reported that the decline in heart rate usually starts within 1 hour of the first dose . Moreover, elevations in liver enzymes occurred within 6 to 9 months and returned to normal within approximately 2 months following discontinuation of fingolimod .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, Fingolimod has shown neuroprotective effects in different animal models of neurodegenerative diseases, correlating with increased brain-derived neurotrophic factor and improved disease phenotype (cognition and/or motor abilities) .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized via three major metabolic pathways: phosphorylation of the (S)-enantiomer of fingolimod-phosphate (pharmacologically active), oxidation by cytochrome P450 4F2 (CYP4F2), and fatty acid-like metabolism to various inactive metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The volume of distribution of fingolimod is about 1200±260 L. It is approximately 86% distributed in the red blood cells (RBC) .
Subcellular Localization
Given its mechanism of action, it can be inferred that it primarily interacts with sphingosine 1-phosphate receptors, which are located on the cell surface .
准备方法
合成路线和反应条件
芬戈莫德盐酸盐可以通过多步过程合成。 一种方法包括在惰性气氛下,在弗里德尔-克拉夫茨催化剂和卤代烃有机溶剂的存在下,使 2-乙酰氨基-2-(2-苯乙基)丙烷-1,3-二醇与辛酰氯反应 . 然后对产物进行进一步的纯化步骤,以获得高纯度 .
工业生产方法
芬戈莫德盐酸盐的工业生产涉及类似的合成路线,但针对大规模生产进行了优化。 该工艺避免了使用柱色谱纯化,使其更加高效且经济实惠 . 最终产品的纯度大于 99.8% .
化学反应分析
反应类型
芬戈莫德盐酸盐会经历各种化学反应,包括氧化、还原和取代反应。 它还经受氧化、酸、碱、水解、热和光解等应力条件,以确定其稳定性和相关杂质的形成 .
常见试剂和条件
涉及芬戈莫德盐酸盐的反应中使用的常见试剂包括磷酸二氢钾、三乙胺和三氟乙酸 . 这些反应通常在受控 pH 条件下进行,并使用色谱技术监测 .
形成的主要产物
这些反应形成的主要产物包括各种工艺相关杂质和降解产物。 这些产物使用超高效液相色谱-二极管阵列检测法分离和定量 .
科学研究应用
芬戈莫德盐酸盐具有广泛的科学研究应用:
相似化合物的比较
芬戈莫德盐酸盐在鞘氨醇-1-磷酸受体调节剂中独树一帜,因为它具有口服活性以及将淋巴细胞隔离在淋巴结中的能力 . 类似的化合物包括:
纳塔利珠单抗: 另一种用于多发性硬化症的免疫调节药物,但其作用机制不同。
西庞莫德: 一种类似的鞘氨醇-1-磷酸受体调节剂,其受体结合谱略有不同。
奥扎尼莫德: 另一种用于多发性硬化症和溃疡性结肠炎的鞘氨醇-1-磷酸受体调节剂。
属性
IUPAC Name |
2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZTYAVBMYWFGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167364 | |
| Record name | Fingolimod hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162359-56-0 | |
| Record name | Fingolimod hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162359-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fingolimod hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162359560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fingolimod hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FINGOLIMOD HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G926EC510T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


